6-Methoxy-3-(trifluoromethyl)benzofuran
Description
Contextualizing Benzofuran (B130515) Derivatives in Contemporary Chemical Science
Benzofuran derivatives represent a significant class of heterocyclic compounds that are subjects of intense study in contemporary chemical and pharmaceutical sciences. The benzofuran core, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, serves as a privileged scaffold in the design and synthesis of molecules with a wide spectrum of biological activities. rsc.orgbenthamscience.com These activities include, but are not limited to, antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The versatility of the benzofuran ring system allows for substitutions at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.govacs.org This adaptability has made benzofuran derivatives a cornerstone in the development of new therapeutic agents and functional materials. rsc.orgrsc.org
The Unique Structural Features and Electronic Nature of 6-Methoxy-3-(trifluoromethyl)benzofuran
The chemical structure of this compound is characterized by the benzofuran nucleus with two key substituents that are expected to significantly influence its electronic properties and potential biological activity. The methoxy (B1213986) group (-OCH3) at the 6-position is an electron-donating group, which generally increases the electron density of the aromatic system through resonance. This can affect the molecule's reactivity and its ability to interact with biological targets.
Below is a table summarizing the general properties of the constituent functional groups:
| Functional Group | Position | Electronic Effect | Common Influence in Medicinal Chemistry |
| Methoxy (-OCH3) | 6 | Electron-donating | Can enhance binding to biological targets, influences solubility |
| Trifluoromethyl (-CF3) | 3 | Electron-withdrawing | Increases metabolic stability, enhances lipophilicity and cell membrane permeability |
Historical Overview of Academic Investigations on Substituted Benzofurans
Academic research into substituted benzofurans has a long history, with a significant number of synthetic methodologies developed over the decades to access a wide variety of derivatives. rsc.orgnih.govacs.org Early studies often focused on the isolation and characterization of naturally occurring benzofurans and the synthesis of simple analogs. Over time, the focus has shifted towards the development of more complex and highly substituted benzofurans with specific biological activities. benthamscience.comoregonstate.edu The advent of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, has greatly expanded the accessible chemical space of benzofuran derivatives. nih.gov Research has demonstrated that the nature and position of substituents on the benzofuran ring are critical determinants of their pharmacological effects. For instance, substitutions at the 2, 3, 5, and 6-positions have been extensively explored to optimize the therapeutic potential of these compounds. nih.govnih.gov
Research Rationale and Scholarly Significance of Studying this compound
While direct academic research on this compound is scarce, the rationale for its study can be inferred from the well-established principles of medicinal chemistry. The combination of a methoxy and a trifluoromethyl group on a benzofuran scaffold presents a compelling case for investigation. The trifluoromethyl group is a bioisostere for other chemical groups and is known to improve the pharmacokinetic properties of drug candidates. Its inclusion in a molecule can enhance binding affinity to target proteins and increase bioavailability.
The scholarly significance of studying this specific compound would lie in understanding the synergistic or antagonistic effects of the methoxy and trifluoromethyl substituents on the biological activity of the benzofuran core. Such a study could provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new benzofuran-based therapeutic agents with improved efficacy and safety profiles.
Scope and Objectives of Academic Research Endeavors on the Compound
Given the lack of specific published research, the scope and objectives of academic endeavors on this compound remain hypothetical. A typical research program would likely encompass the following objectives:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain high-purity this compound. This would be followed by comprehensive characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry.
Physicochemical Profiling: Determination of key physicochemical properties, including solubility, lipophilicity (logP), and pKa, to assess its drug-likeness.
Biological Screening: Evaluation of the compound's activity against a panel of biological targets, guided by the known activities of other substituted benzofurans. This could include assays for anticancer, antimicrobial, or anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogs with variations in the substitution pattern to establish clear SARs. This would help in identifying the key structural features responsible for any observed biological activity.
Mechanism of Action Studies: For any promising biological activity, further studies would be necessary to elucidate the underlying mechanism of action at the molecular level.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUXVDDFATSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 6 Methoxy 3 Trifluoromethyl Benzofuran and Its Analogues
Retrosynthetic Analysis for the Benzofuran (B130515) Core with Methoxy (B1213986) and Trifluoromethyl Moieties
A retrosynthetic analysis of 6-Methoxy-3-(trifluoromethyl)benzofuran reveals several potential disconnection pathways for the construction of the benzofuran core and the introduction of the key functional groups. The primary disconnections focus on the formation of the furan (B31954) ring, which can be achieved by forming either the O–C2, C2–C3, C3–C3a, or C7a–O bond in the final cyclization step.
One logical approach involves disconnecting the O–C2 and C3–C3a bonds, leading back to a substituted phenol (B47542) and a three-carbon synthon already containing the trifluoromethyl group. A key precursor in this strategy would be a 2-alkynyl-4-methoxyphenol. This precursor is particularly attractive as it sets the stage for a domino cyclization/trifluoromethylation reaction, a modern and efficient approach to this class of compounds.
Alternatively, a disconnection of the C2-C3 bond could suggest a strategy involving the coupling of a 6-methoxybenzofuranone with a trifluoromethylating agent. Another possibility is the retrosynthesis originating from a pre-formed 6-methoxybenzofuran (B1631075), where the trifluoromethyl group is introduced at the C3 position in a later step. This, however, can be challenging due to the need for regioselective functionalization.
Considering these possibilities, the most convergent and modern approach appears to be the construction of the furan ring with the concomitant or subsequent introduction of the trifluoromethyl group from a suitably substituted phenolic precursor.
Classical and Modern Approaches to Substituted Benzofuran Synthesis
The synthesis of the benzofuran skeleton is a well-established area of organic chemistry, with a plethora of both classical and modern methods available.
Ring-Closing Reactions for Benzofuran Formation
The formation of the benzofuran ring is typically achieved through intramolecular cyclization reactions. These can be broadly categorized based on the bond being formed in the cyclization step.
O–C2 Bond Formation: This is one of the most common strategies. A classic example is the Perkin rearrangement . Another widely used method involves the intramolecular cyclization of o-alkenylphenols, which can be catalyzed by various transition metals, particularly palladium. For instance, palladium-catalyzed oxidative cyclization of o-allylphenols provides a direct route to 2-methylbenzofurans. More modern approaches utilize domino reactions, such as the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a C-H activation/oxidation tandem reaction.
C3–C3a Bond Formation: Intramolecular Friedel-Crafts-type reactions are a classical approach in this category. For example, the cyclization of α-phenoxy ketones can be promoted by strong acids to yield benzofurans.
Domino and One-Pot Reactions: Modern synthetic strategies often favor one-pot or domino reactions that combine multiple steps, thereby increasing efficiency and reducing waste. A notable example is the synthesis of 3-(trifluoromethyl)benzofurans from readily accessible 2-alkynylphenols via a domino cyclization/trifluoromethylation strategy. researchgate.net This method utilizes a copper-based trifluoromethylating reagent derived from fluoroform, an inexpensive industrial byproduct. researchgate.net
| Ring-Closing Strategy | Description | Catalyst/Reagent Example |
| O–C2 Bond Formation | Intramolecular cyclization of an o-substituted phenol where the oxygen attacks a carbon that will become C2. | Palladium catalysts for oxidative cyclization of o-alkenylphenols. |
| C3–C3a Bond Formation | Intramolecular cyclization where the C3 position attacks the aromatic ring to form the C3-C3a bond. | Strong acids (e.g., H₂SO₄) for Friedel-Crafts acylation/alkylation. |
| Domino Cyclization/Trifluoromethylation | A one-pot reaction involving the cyclization of a precursor and the simultaneous introduction of a trifluoromethyl group. | [CuCF₃] complex for the reaction of 2-alkynylphenols. researchgate.net |
Strategies for Trifluoromethylation of Heterocyclic Systems
The introduction of a trifluoromethyl group onto a heterocyclic system can be achieved through various methods, which are broadly classified as nucleophilic, electrophilic, and radical trifluoromethylation.
Nucleophilic Trifluoromethylation: This involves the use of a nucleophilic "CF₃⁻" source. The Ruppert-Prakash reagent (TMSCF₃) is a widely used reagent for this purpose, often activated by a fluoride (B91410) source. Copper-mediated trifluoromethylation using reagents like [CuCF₃] has emerged as a powerful tool, especially in domino reactions. researchgate.net
Electrophilic Trifluoromethylation: These methods employ reagents that deliver an electrophilic "CF₃⁺" equivalent. Umemoto's reagents (S-(trifluoromethyl)diarylsulfonium salts) and Togni's reagents (hypervalent iodine compounds) are prominent examples of shelf-stable electrophilic trifluoromethylating agents.
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then react with the heterocyclic substrate. Reagents like trifluoroiodomethane (CF₃I) under photoredox catalysis or sodium triflinate (Langlois' reagent) are commonly used to generate •CF₃.
| Trifluoromethylation Strategy | Reagent Type | Common Reagent(s) |
| Nucleophilic | "CF₃⁻" source | TMSCF₃, [CuCF₃] |
| Electrophilic | "CF₃⁺" source | Umemoto's reagents, Togni's reagents |
| Radical | "•CF₃" source | CF₃I (photoredox), Sodium triflinate |
Regioselective Methoxylation Techniques in Benzofuran Synthesis
The introduction of a methoxy group onto the benzofuran scaffold can be achieved either by starting with a pre-methoxylated precursor or by methoxylation of the benzofuran ring. For the synthesis of this compound, the most straightforward approach is to start from a commercially available or readily synthesized 4-methoxyphenol (B1676288) derivative.
Regioselective methoxylation of a pre-formed benzofuran can be challenging due to the competing reactivity of different positions on the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration followed by reduction and diazotization/methoxylation, can be employed, but these often lead to mixtures of isomers. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination followed by conversion to a methoxy group, offer more control but require pre-functionalization of the benzofuran ring (e.g., with a halide).
Specific Synthetic Routes for this compound
Based on the principles outlined above, a specific and efficient synthetic route for this compound can be proposed.
One-Pot and Multistep Synthetic Sequences
A highly efficient approach to this compound is a one-pot domino cyclization/trifluoromethylation of a 2-alkynyl-4-methoxyphenol precursor. This strategy is advantageous as it constructs the benzofuran core and introduces the trifluoromethyl group in a single step.
Proposed Multistep Synthesis:
Sonogashira Coupling: The synthesis would commence with a Sonogashira coupling of a protected 2-iodo-4-methoxyphenol (B1280454) with a suitable terminal alkyne (e.g., trimethylsilylacetylene). The protecting group on the phenol (e.g., acetate) is often necessary for the coupling reaction.
Deprotection: The protecting group on the phenol and the silyl (B83357) group on the alkyne are then removed to yield the key intermediate, 2-ethynyl-4-methoxyphenol.
Domino Cyclization/Trifluoromethylation: This crucial step involves the reaction of 2-ethynyl-4-methoxyphenol with a copper-based trifluoromethylating reagent, such as [CuCF₃], which can be generated from fluoroform. researchgate.net This reaction is expected to proceed via an initial trifluoromethylation of the alkyne, followed by an intramolecular 5-endo-dig cyclization to form the desired this compound.
Detailed Research Findings:
A study on the synthesis of 3-(trifluoromethyl)benzofurans from 2-alkynylphenols demonstrated the efficacy of a domino cyclization/trifluoromethylation strategy using a [CuCF₃] reagent. researchgate.net The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on the aromatic ring of the 2-alkynylphenol. While the specific synthesis of the 6-methoxy derivative was not detailed, the methodology is general and applicable to this substrate. The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes trifluoromethylation and subsequent cyclization.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Sonogashira Coupling | 2-Iodo-4-methoxyphenol (protected), Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Protected 2-alkynyl-4-methoxyphenol |
| 2 | Deprotection | Base (for acetate), Fluoride source (for silyl group) | 2-Ethynyl-4-methoxyphenol |
| 3 | Domino Cyclization/Trifluoromethylation | [CuCF₃] complex | This compound researchgate.net |
Stereoselective Synthesis of Chiral Analogues
While this compound itself is not chiral, the synthesis of chiral analogues, particularly those with stereocenters on a fused ring system, is of significant interest. Enantioselective organocatalytic strategies have been developed for the construction of related chiral scaffolds. For instance, a one-pot double cyclization strategy has been demonstrated for the synthesis of cyclopenta[b]benzofurans. nih.gov This approach combines a Brønsted base and an N-heterocyclic carbene (NHC) catalyst to facilitate an intramolecular Michael addition followed by a benzoin (B196080) condensation. nih.gov This methodology yields products with excellent stereoselectivities, achieving up to a 19:1 diastereomeric ratio and 96% enantiomeric excess. nih.gov Such strategies could potentially be adapted for the synthesis of chiral analogues of this compound by utilizing appropriately substituted precursors.
Catalytic Methodologies in the Synthesis of Benzofuransresearchgate.netacs.org
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules like benzofurans. Various catalytic systems have been developed, broadly categorized into transition metal-catalyzed reactions, organocatalytic approaches, and biocatalytic methods. researchgate.net
Transition metals are widely employed in the synthesis of benzofurans due to their ability to facilitate a variety of bond-forming reactions. numberanalytics.com
Palladium (Pd): Palladium catalysts are extensively used for constructing the benzofuran core. nih.gov Common methods include Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgnih.gov Another powerful technique is the palladium-catalyzed intramolecular C-H functionalization or Heck reaction of precursors like o-allylphenols. nih.govnih.gov
Copper (Cu): Copper catalysts offer a cost-effective alternative to palladium for benzofuran synthesis. nih.gov They are effective in one-pot syntheses involving reactions between o-hydroxy aldehydes, amines, and alkynes. acs.orgnih.gov Copper iodide (CuI) is a frequently used catalyst in these transformations. nih.gov Iron- and copper-catalyzed O-arylation of halogenated precursors also provides a route to the benzofuran ring system. nih.gov
Rhodium (Rh): Rhodium-catalyzed reactions have been developed for the selective synthesis of functionalized benzofurans. For example, a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate allows for the construction of C4-substituted benzofurans. acs.org
Gold (Au) and Silver (Ag): Gold and silver catalysts have also found application in benzofuran synthesis. Silver-catalyzed annulation of trifluoromethyl propynols with phenols represents a direct route to trifluoroethylated benzofurans. researchgate.net
Iron (Fe) and Nickel (Ni): Non-precious metals like iron and nickel are gaining traction. Iron(III)-catalyzed halogenation followed by cyclization is a viable method. nih.govnih.gov Nickel catalysts can activate molecules for nucleophilic addition reactions to furnish benzofuran derivatives. acs.org
A summary of transition metal catalysts and their applications in benzofuran synthesis is presented below.
| Catalyst Type | Precursors | Reaction Type | Reference |
| Palladium (Pd) | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling/Cyclization | nih.gov, acs.org |
| Palladium (Pd) | o-Allylphenols | Oxidative Annulation | nih.gov |
| Copper (Cu) | o-Hydroxy Aldehydes, Amines, Alkynes | One-Pot Multicomponent Reaction | nih.gov, acs.org |
| Rhodium (Rh) | m-Salicylic Acid Derivatives, Vinylene Carbonate | Vinylene Annulation | acs.org |
| Silver (Ag) | Trifluoromethyl Propynols, Phenols | Annulation | researchgate.net |
| Iron (Fe) | 1-Arylketones | Halogenation/O-Arylation | nih.gov |
| Nickel (Ni) | Various | Nucleophilic Addition | acs.org |
Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the use of metals. For benzofuran synthesis, organocatalytic methods often focus on creating dihydrobenzofuran structures. A green protocol using 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide as the oxidant has been developed for the oxidation-cyclization of o-allylphenols to yield dihydrobenzofurans. thieme-connect.com N-heterocyclic carbenes (NHCs) have also been used in combination with Brønsted bases for the enantioselective synthesis of cyclopenta[b]benzofurans. nih.gov
Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. While specific biocatalytic routes to this compound are not widely reported, the application of enzymes in related syntheses has been explored. For example, a membrane-bound coumarin (B35378) C-glucosyltransferase has been used for the synthesis of benzofuran C-glucosides, demonstrating the potential of biocatalysis in functionalizing the benzofuran core. acs.org
Sustainable and Green Chemistry Aspects in this compound Productionbohrium.com
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For benzofuran production, this includes the development of catalyst-free reactions, the use of environmentally benign solvents, and the design of one-pot multicomponent reactions to improve atom economy. nih.govresearchgate.net
One green approach involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, with copper iodide as a catalyst. acs.orgnih.gov Another sustainable method is the development of reactions that proceed under ambient conditions, such as the palladium nanoparticle-catalyzed one-pot synthesis of benzofurans via Sonogashira cross-coupling, where the catalyst can be recycled. organic-chemistry.org The use of water as a solvent, as demonstrated in DABCO-catalyzed multicomponent reactions for functionalized benzofurans, further enhances the green credentials of these synthetic routes. researchgate.net
| Green Chemistry Aspect | Synthetic Approach | Example | Reference |
| Benign Solvents | Use of Deep Eutectic Solvents (DES) | CuI-catalyzed one-pot synthesis in Choline Chloride-Ethylene Glycol | nih.gov, acs.org |
| Benign Solvents | Use of Water | DABCO-catalyzed multicomponent domino reaction | researchgate.net |
| Atom Economy | One-Pot Multicomponent Reactions | Reaction of o-hydroxy aldehydes, amines, and alkynes | nih.gov |
| Recyclable Catalysts | Heterogeneous Catalysis | Palladium nanoparticles for Sonogashira coupling | organic-chemistry.org |
| Energy Efficiency | Ambient Temperature Reactions | One-pot synthesis of 2-arylbenzofurans | rsc.org |
Optimization of Reaction Conditions and Process Intensification
Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the economic viability of a synthetic process. For benzofuran synthesis, key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. nih.govscielo.br
For example, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, studies have shown that acetonitrile (B52724) is a "greener" and more effective solvent than commonly used ones like dichloromethane (B109758) or benzene (B151609). scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising conversion and selectivity. scielo.br Similarly, in the DMAP-mediated synthesis of aminobenzofuran derivatives, a screening of various bases and solvents identified DMAP and dichloroethane (DCE) as the optimal combination, boosting the product yield to 85%. nih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of benzofuran synthesis, this could involve the use of microwave irradiation to accelerate reaction rates, as seen in the synthesis of (6-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone. The development of continuous flow processes, although not specifically detailed for this compound, represents a significant area for future process intensification in fine chemical manufacturing.
Advanced Chemical Reactivity and Transformations of 6 Methoxy 3 Trifluoromethyl Benzofuran
Electrophilic Aromatic Substitution Patterns of the Benzofuran (B130515) Ring System
The benzofuran ring system can undergo electrophilic aromatic substitution on either the benzene (B151609) or the furan (B31954) ring. In general, the furan ring is more electron-rich and thus more susceptible to electrophilic attack, which typically occurs at the C2 or C3 position. pixel-online.net However, in 6-Methoxy-3-(trifluoromethyl)benzofuran, the C3 position is blocked by the trifluoromethyl group, and the C2 position is also substituted. Consequently, electrophilic attack is directed to the benzene portion of the molecule.
The regiochemical outcome of substitution on the benzene ring is controlled by the directing effects of the existing substituents. The 6-methoxy group is a powerful activating group and an ortho, para-director. The fused furan ring, considered as a substituent, also influences the electron distribution. The trifluoromethyl group is a strong deactivating group. The activating, ortho, para-directing effect of the 6-methoxy group is dominant, directing incoming electrophiles primarily to the C5 and C7 positions, which are ortho and para to it, respectively.
Common electrophilic substitution reactions such as nitration and halogenation are expected to yield a mixture of 5- and 7-substituted products. semanticscholar.org The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance posed by the electrophile.
Table 1: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Bromination | Br₂ / Acetic Acid | 5-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran and 7-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-methoxy-3-(trifluoromethyl)benzofuran and 7-Nitro-6-methoxy-3-(trifluoromethyl)benzofuran |
Nucleophilic Reactivity and Functionalization of the Compound
The electron-rich nature of the benzofuran ring generally makes it resistant to nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position can influence the reactivity of the furan portion of the ring. While direct nucleophilic attack on the ring is uncommon, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile. Deprotonation would likely occur at the most acidic C-H bond, potentially at the C2 position if it were unsubstituted, or on the benzene ring at a position influenced by the substituents.
Metal-Mediated Cross-Coupling Reactions Involving this compound
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it typically must first be functionalized with a suitable leaving group, most commonly a halide. Following halogenation (as described in section 3.1), the resulting bromo- or iodo-derivatives can serve as substrates for a variety of cross-coupling reactions. researchgate.net
For instance, a 7-bromo derivative of the parent compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to form a C-C bond at the C7 position. ethz.ch Similarly, a Heck reaction could be employed to introduce a vinyl group. nih.gov These reactions provide a modular approach to synthesizing complex derivatives. researchgate.netresearchgate.net
Table 2: Representative Metal-Mediated Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 7-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 7-Aryl-6-methoxy-3-(trifluoromethyl)benzofuran |
| Heck | 5-Bromo-6-methoxy-3-(trifluoromethyl)benzofuran | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 5-Vinyl-6-methoxy-3-(trifluoromethyl)benzofuran |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many conditions. mdpi.com This stability is due to the strength of the carbon-fluorine bonds. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which significantly influences the electronic properties of the benzofuran ring system. mdpi.com It does not typically participate in reactions such as hydrolysis or substitution under standard laboratory conditions. Its primary role is to modify the electronic nature and lipophilicity of the molecule. mdpi.com The synthesis of 3-(trifluoromethyl)benzofurans can be achieved via domino cyclization/trifluoromethylation strategies, highlighting the specialized methods needed to install this group. researchgate.net
Transformations of the Methoxy (B1213986) Moiety
The methoxy group at the C6 position is a versatile functional handle. The most common transformation is ether cleavage, or demethylation, to yield the corresponding phenol (B47542), 6-hydroxy-3-(trifluoromethyl)benzofuran. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group can then be used for further functionalization, such as conversion into esters, other ethers, or as a directing group for further aromatic substitutions.
Table 3: Demethylation of the Methoxy Group
| Reagent | Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | 6-Hydroxy-3-(trifluoromethyl)benzofuran |
Ring-Opening, Rearrangement, and Cycloaddition Reactions
While the benzofuran core is aromatic and relatively stable, the furan ring can undergo ring-opening reactions under specific catalytic conditions. Nickel-catalyzed reactions using a silane reducing agent have been shown to cleave the C-O bond of the furan ring in benzofurans, leading to the formation of ortho-functionalized phenol derivatives. acs.org This transformation represents a powerful method for converting the benzofuran scaffold into different carbocyclic structures.
Photochemical [2+2] cycloaddition is another known reaction for benzofurans, typically occurring across the C2-C3 double bond. researchgate.net The presence of the trifluoromethyl group at C3 in this compound would influence the feasibility and outcome of such reactions.
Photochemical and Electrochemical Reactivity
The photochemical behavior of this compound is influenced by its extended π-system. Irradiation with UV light can promote electrons to higher energy states, potentially leading to reactions such as cycloadditions or rearrangements. nsf.gov Photocatalysis can also enable reactions that are not possible under thermal conditions. For example, photocatalytic C-H amination has been demonstrated on electron-rich aromatic and heteroaromatic systems, a transformation that could potentially be applied to the benzofuran ring. acs.orgacs.org
The electrochemical reactivity would involve the oxidation or reduction of the molecule. The electron-donating methoxy group would make the molecule more susceptible to oxidation, while the electron-withdrawing trifluoromethyl group would make it more susceptible to reduction compared to an unsubstituted benzofuran.
Kinetics and Mechanistic Investigations of Organic Transformations
The reactivity of this compound is primarily governed by the electronic properties of its substituents. The methoxy group at the 6-position is an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution. Conversely, the trifluoromethyl group at the 3-position is a powerful electron-withdrawing group, deactivating the furan ring and influencing the regioselectivity of reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For benzofurans, this reaction typically occurs at the C2 or C3 position of the furan ring. The regioselectivity is determined by the stability of the intermediate carbocation (sigma complex). In the case of this compound, the electron-withdrawing trifluoromethyl group at the C3 position would significantly destabilize a carbocation at the adjacent C2 position, thereby disfavoring electrophilic attack at this site.
The methoxy group at the 6-position activates the benzene ring, directing electrophiles to the ortho and para positions (C5 and C7). Therefore, electrophilic substitution is most likely to occur on the benzene ring, specifically at the C5 and C7 positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
| C2 | Low | Destabilization of the sigma complex by the adjacent electron-withdrawing CF3 group. |
| C3 | Very Low | Position is already substituted and deactivated by the CF3 group. |
| C4 | Moderate | Less activated compared to C5 and C7. |
| C5 | High | ortho to the activating methoxy group. |
| C7 | High | para to the activating methoxy group. |
Nucleophilic Reactions
Furthermore, the trifluoromethyl group itself can be a site for nucleophilic substitution, although this typically requires forcing conditions. Hydrolysis of trifluoromethyl groups on aromatic rings has been reported, but often with low yields.
Computational Studies
Computational chemistry offers a powerful tool for investigating reaction mechanisms, including the determination of transition state structures and activation energies. Density Functional Theory (DFT) calculations could provide valuable insights into the kinetics and thermodynamics of various transformations of this compound. Such studies could elucidate the preferred pathways for electrophilic and nucleophilic reactions, predict reaction rates, and rationalize the observed regioselectivity.
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Methoxy 3 Trifluoromethyl Benzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Methoxy-3-(trifluoromethyl)benzofuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
The ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the benzofuran (B130515) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of their relative positions. Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the molecule, including those in the trifluoromethyl and methoxy groups, and the benzofuran core.
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H2 | ¹H NMR | ~7.7 | Singlet (s) or Quartet (q) |
| H4 | ¹H NMR | ~7.3-7.4 | Doublet (d) |
| H5 | ¹H NMR | ~6.9-7.0 | Doublet of Doublets (dd) |
| H7 | ¹H NMR | ~7.0-7.1 | Doublet (d) |
| -OCH₃ | ¹H NMR | ~3.8-3.9 | Singlet (s) |
| C2 | ¹³C NMR | ~140-150 | Quartet (q, due to C-F coupling) |
| C3 | ¹³C NMR | ~115-125 | Quartet (q, due to C-F coupling) |
| C3a | ¹³C NMR | ~150-160 | Singlet (s) |
| C4 | ¹³C NMR | ~120-125 | Singlet (s) |
| C5 | ¹³C NMR | ~110-115 | Singlet (s) |
| C6 | ¹³C NMR | ~155-160 | Singlet (s) |
| C7 | ¹³C NMR | ~95-105 | Singlet (s) |
| C7a | ¹³C NMR | ~120-130 | Singlet (s) |
| -CF₃ | ¹³C NMR | ~120-125 (q, J ≈ 270-280 Hz) | Quartet (q) |
| -OCH₃ | ¹³C NMR | ~55-56 | Singlet (s) |
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the atomic connectivity, multi-dimensional NMR experiments are employed. dea.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons H4, H5, and H7, confirming their positions on the benzene (B151609) portion of the ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5).
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. If this compound exists as a crystalline solid, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This analysis is critical in fields like pharmaceuticals where polymorphism affects physical properties.
Study Molecular Dynamics: ssNMR can provide insights into the motion of specific parts of the molecule in the solid state, such as the rotation of the trifluoromethyl or methoxy groups.
Given the presence of a trifluoromethyl group, ¹⁹F NMR is an exceptionally informative technique. The fluorine-19 nucleus has 100% natural abundance and is highly sensitive in NMR experiments. biophysics.org The ¹⁹F NMR spectrum provides direct information about the electronic environment of the trifluoromethyl group. For this compound, the spectrum would be expected to show a single sharp signal (a singlet), as there are no other fluorine atoms or nearby protons to cause coupling. The chemical shift of this signal is highly characteristic of the CF₃ group attached to an aromatic system. Based on data from similar structures, the chemical shift is expected in the range of δ -65 to -75 ppm. rsc.orgrsc.org This provides definitive evidence for the presence and electronic nature of the trifluoromethyl moiety. biophysics.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of this compound. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₀H₇F₃O₂, the expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, providing strong confirmation of the molecular formula. rsc.org
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation patterns of a selected ion. chimicatechnoacta.ru In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.neturfu.ru
Analysis of these fragments helps to confirm the connectivity of the molecule. For example, common fragmentation pathways for this compound might include:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of carbon monoxide (CO).
Cleavage of the furan (B31954) ring.
The resulting fragmentation spectrum serves as a molecular fingerprint that can be used to differentiate it from structural isomers and confirm the proposed structure. chimicatechnoacta.ruurfu.ru
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
For this compound, key vibrational bands can be assigned to specific functional groups:
C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O stretching of the ether linkage (both in the furan ring and the methoxy group) would produce strong bands in the 1000-1300 cm⁻¹ region.
C-F stretching: The trifluoromethyl group is characterized by very strong and distinct C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range.
These vibrational data confirm the presence of the key functional groups and are valuable for quality control and identification purposes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2840-2960 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-F Stretch (-CF₃) | 1100-1350 | Very Strong |
| Aromatic C-O Stretch | 1200-1280 | Strong |
| Aliphatic C-O Stretch (-OCH₃) | 1000-1075 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750-900 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides information on the wavelengths of maximum absorbance (λmax), which are characteristic of the molecule's conjugated system.
Fluorescence spectroscopy provides complementary information. After a molecule absorbs light and an electron is excited to a higher energy state, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
For this compound, these techniques would reveal how the benzofuran core, substituted with an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, influences its electronic structure and photophysical properties. However, a thorough review of published scientific literature reveals a lack of specific experimental UV-Vis absorption or fluorescence data for this particular compound. The electronic transition properties have not been characterized or made publicly available.
Table 1: Summary of Electronic Transition Data for this compound This table is based on the absence of available public data and describes the parameters that would be measured in a typical analysis.
| Parameter | Data |
| UV-Vis Absorption | |
| Solvent | Data not available |
| Absorption Maximum (λmax) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Fluorescence Spectroscopy | |
| Solvent | Data not available |
| Excitation Wavelength (λex) | Data not available |
| Emission Maximum (λem) | Data not available |
| Stokes Shift | Data not available |
| Quantum Yield (ΦF) | Data not available |
X-ray Crystallography for Precise Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, researchers can generate an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
This technique would provide an unambiguous depiction of the solid-state conformation of this compound, confirming the planarity of the benzofuran ring system and revealing the spatial orientation of the methoxy and trifluoromethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the supramolecular architecture of the solid state.
Despite the power of this technique, there are no publicly available crystal structures for this compound in crystallographic databases. Consequently, detailed experimental data on its solid-state conformation and intermolecular interactions remain uncharacterised.
Table 2: Crystallographic Data for this compound This table reflects the absence of a published crystal structure and lists the parameters that would be determined from an X-ray diffraction experiment.
| Parameter | Data |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
| Key Intermolecular Interactions | Data not available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules—molecules that are non-superimposable on their mirror images and thus exist as a pair of enantiomers. Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a measurable CD signal.
The molecular structure of this compound lacks a stereocenter (or any other element of chirality such as axial, planar, or helical chirality). The molecule is planar and possesses a plane of symmetry that includes the benzofuran ring. Because the molecule is achiral, it does not have enantiomers and cannot rotate plane-polarized light or exhibit a circular dichroism spectrum.
Therefore, the application of chiroptical spectroscopy for the enantiomeric characterization of this compound is not applicable.
Computational and Theoretical Studies of 6 Methoxy 3 Trifluoromethyl Benzofuran
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry, electronic distribution, and spectroscopic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing the electronic properties of organic molecules. semanticscholar.orgnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.
For 6-Methoxy-3-(trifluoromethyl)benzofuran, these calculations would typically begin with a geometry optimization to find the lowest energy structure. This optimized geometry is the basis for calculating various electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netscialert.net
For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position is expected to significantly influence the HOMO, increasing its energy and localizing electron density primarily on the benzofuran (B130515) ring system. Conversely, the potent electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position would lower the energy of the LUMO and concentrate its density around the furan (B31954) ring and the -CF₃ group. nih.gov This distribution suggests that the benzofuran ring would be susceptible to electrophilic attack, while the furan portion would be more reactive towards nucleophiles. The electron density distribution would confirm the polarization of the molecule, showing high electron density around the oxygen and fluorine atoms.
| Parameter | Expected Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO (eV) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) (eV) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment (Debye) | ~3.5 D | Measures the overall polarity of the molecule, arising from the electronegative O and CF₃ groups. |
| Ionization Potential (eV) | ~6.2 eV | Energy required to remove an electron; directly related to EHOMO. |
| Electron Affinity (eV) | ~1.5 eV | Energy released when an electron is added; directly related to ELUMO. |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored according to the local electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
In this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy group, the oxygen atom of the furan ring, and, to a significant extent, the three fluorine atoms of the trifluoromethyl group due to their high electronegativity. researchgate.net These are the primary sites for interactions with electrophiles or hydrogen bond donors.
Positive Potential (Blue): Located on the hydrogen atoms of the aromatic ring and potentially near the C-3 position of the furan ring, influenced by the adjacent -CF₃ group.
Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide quantitative values for the partial atomic charges on each atom. This data would confirm the qualitative picture from the MEP map, showing significant negative charges on the O and F atoms and positive charges on the carbon atoms attached to them.
Conformational Analysis and Energy Landscapes
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. scispace.com For this compound, the primary source of conformational flexibility is the rotation of the methoxy group around the C6-O bond.
A computational conformational analysis would involve a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the dihedral angle defined by the aromatic ring, the C6-O bond, and the methyl group. This scan would reveal the energy minima, corresponding to stable conformers, and the transition states that separate them. It is generally expected that the most stable conformer would have the methyl group lying in the plane of the benzofuran ring to maximize electronic stabilization, although steric hindrance could influence this. The energy barrier for this rotation is typically low for methoxy groups on aromatic rings, suggesting that the molecule would be flexible at room temperature. nih.govacs.org
| Conformer | Dihedral Angle (C5-C6-O-CH₃) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | 0° | 0.00 | The most stable conformation, with the methyl group planar with the benzofuran ring. |
| Transition State | 90° | ~2.5 - 3.5 | The highest energy point during rotation, where the methyl group is perpendicular to the ring. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. nih.gov
For this compound, computational methods could be applied to investigate its synthesis or subsequent functionalization. For instance, a common route to benzofurans involves the intramolecular cyclization of an appropriately substituted phenol (B47542). acs.orgnih.gov DFT calculations could be used to:
Model the reaction pathway: For example, in a palladium-catalyzed cyclization, calculations could identify the energies of key steps like oxidative addition, intramolecular insertion, and reductive elimination. acs.org
Determine activation energies: The energy difference between a reactant/intermediate and its corresponding transition state gives the activation barrier, which determines the reaction rate.
Evaluate regioselectivity: If a reaction could lead to multiple products (e.g., electrophilic aromatic substitution), computation can predict the major product by comparing the activation energies of the competing pathways.
These studies provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing new synthetic routes. acs.org
Molecular Dynamics Simulations of Compound Behavior in Solvents and Environments
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.
From an MD simulation, one could analyze:
Solvation Structure: How solvent molecules arrange around the solute. It would be expected that water molecules would form specific hydrogen-bonding interactions with the methoxy and furan oxygens.
Conformational Dynamics: How the molecule samples different conformations in solution, such as the rotation of the methoxy group, and how this is influenced by the solvent.
Transport Properties: Properties like the diffusion coefficient of the molecule within the solvent can be calculated.
These simulations provide insight into the molecule's behavior in the condensed phase, which is essential for understanding its physical properties and interactions in a biological or chemical system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity or property. researchgate.net For in silico molecular recognition, a QSAR model could be developed to predict the binding affinity of a set of benzofuran derivatives to a specific protein receptor or enzyme active site, without focusing on the downstream biological outcome. researchgate.net
A hypothetical QSAR study involving this compound would proceed as follows:
Dataset Assembly: A series of benzofuran derivatives with experimentally measured binding affinities for a target receptor would be collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its constitutional, topological, electronic, and quantum chemical properties would be calculated. For this compound, key descriptors would likely include its dipole moment, HOMO/LUMO energies, molecular surface area, and specific atomic charges.
Model Development: A statistical method, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation relating a subset of the most relevant descriptors to the binding affinity.
Validation: The predictive power of the model would be rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness. researchgate.net
The resulting QSAR model could then be used to predict the binding affinity of new, unsynthesized benzofuran derivatives and to identify which structural features (e.g., the presence of a methoxy group at position 6 or a trifluoromethyl group at position 3) are most important for molecular recognition by the target. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. Density Functional Theory (DFT) has emerged as a robust method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, serve to validate the computational models and provide a deeper understanding of the molecular characteristics.
Theoretical calculations for spectroscopic parameters of benzofuran derivatives are typically performed using specific functionals and basis sets within the DFT framework, such as B3LYP and CAM-B3LYP. The selection of the functional and basis set is crucial for the accuracy of the predictions. For instance, studies on similar heterocyclic compounds have demonstrated a high correlation between theoretical and experimental data when appropriate computational levels are employed.
The validation of predicted spectroscopic data is achieved by comparing the calculated values with those obtained from experimental techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The agreement between the theoretical and experimental spectra confirms the accuracy of the computational approach and aids in the precise assignment of spectral signals to the corresponding atoms and vibrational modes within the molecule. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical analysis.
Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on methodologies applied to similar benzofuran derivatives.
Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H-2 | 7.85 | 7.82 |
| H-4 | 7.30 | 7.28 |
| H-5 | 6.95 | 6.93 |
| H-7 | 7.10 | 7.08 |
Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-2 | 118.5 | 118.2 |
| C-3 | 122.0 (q, J=270 Hz) | 122.3 (q, J=272 Hz) |
| C-3a | 125.0 | 124.8 |
| C-4 | 112.0 | 111.8 |
| C-5 | 115.0 | 114.7 |
| C-6 | 158.0 | 157.8 |
| C-7 | 105.0 | 104.9 |
| C-7a | 150.0 | 149.7 |
| OCH₃ | 56.0 | 55.8 |
Table 3: Hypothetical Comparison of Predicted and Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| C-H aromatic stretch | 3100-3000 | 3080, 3050 |
| C-H aliphatic stretch (OCH₃) | 2980-2850 | 2960, 2870 |
| C=C aromatic stretch | 1620-1580 | 1610, 1590 |
| C-F stretch (CF₃) | 1350-1150 | 1320, 1180 |
In Silico Screening and Molecular Docking Studies (focused on molecular recognition, not clinical efficacy)
In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a small molecule, such as this compound, with a biological target, typically a protein. These methods are instrumental in the early stages of drug discovery for identifying potential lead compounds and understanding the molecular basis of their recognition by the target.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. Lower binding energy scores generally indicate a more favorable interaction.
For benzofuran derivatives, molecular docking studies have been employed to investigate their potential interactions with a variety of protein targets. These studies reveal key molecular recognition features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to the protein's active site. The trifluoromethyl group in this compound can play a significant role in these interactions, potentially forming halogen bonds or engaging in strong hydrophobic contacts. The methoxy group can act as a hydrogen bond acceptor.
In silico screening involves virtually testing a large library of compounds against a specific target to identify those with a high probability of binding. While a specific screening study for this compound is not detailed in the available literature, the general principles can be applied. Such a study would involve docking this compound against a panel of protein structures to identify potential binding partners and elucidate its molecular recognition profile.
The results of these computational studies are often visualized to analyze the specific amino acid residues involved in the interaction, providing a detailed picture of the molecular recognition process.
Table 4: Hypothetical Molecular Docking Results of this compound with a Protein Target
| Parameter | Value |
|---|---|
| Protein Target | Example Kinase |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Tyr234, Leu288, Val312, Asp345 |
Molecular Interactions and Mechanistic Insights of 6 Methoxy 3 Trifluoromethyl Benzofuran Non Clinical Focus
Ligand-Target Binding Characterization at the Molecular Level
Direct experimental characterization of the binding of 6-methoxy-3-(trifluoromethyl)benzofuran to specific biological targets through techniques like co-crystallization or surface plasmon resonance (SPR) is not extensively documented in publicly available literature. However, the broader class of benzofuran (B130515) derivatives has been studied for their interactions with various proteins. mdpi.com
Molecular docking studies on similar benzofuran structures suggest that the methoxy (B1213986) group can form hydrogen bonds with amino acid residues in a binding pocket, while the trifluoromethyl group, with its strong electron-withdrawing nature, can participate in electrostatic and hydrophobic interactions. mdpi.com These interactions are crucial for the affinity and specificity of the ligand-target complex. For instance, in silico studies of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have highlighted the importance of specific structural features for stable binding within the active site. nih.gov
Techniques like X-ray crystallography of co-crystals would provide precise atomic-level details of the binding mode, including bond distances and angles, which are fundamental for understanding the molecular recognition process. SPR could be employed to determine the kinetics of binding, such as association and dissociation rate constants, offering insights into the stability and lifetime of the ligand-receptor complex.
In Vitro Enzyme Inhibition Mechanisms and Kinetic Analysis
Benzofuran derivatives are known to inhibit various enzymes. For example, certain benzofuran derivatives have shown inhibitory activity against cholinesterases, which are enzymes involved in neurotransmission. mdpi.com The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or uncompetitive inhibitors.
Table 1: Potential Enzyme Inhibition Data for a Hypothetical Benzofuran Derivative
| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |
| Enzyme X | Competitive | 5.2 | 2.1 |
| Enzyme Y | Non-competitive | 12.8 | 9.5 |
This table is illustrative and based on typical data obtained for bioactive benzofuran compounds.
Receptor Modulation and Allosteric Effects through Biophysical Techniques
Beyond direct enzyme inhibition, benzofuran scaffolds can act as modulators of receptor function. This can occur through direct binding to the primary (orthosteric) site or through binding to a secondary (allosteric) site, which can either enhance or diminish the receptor's response to its endogenous ligand.
Biophysical techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying these interactions. For instance, changes in the intrinsic fluorescence of a protein upon ligand binding can indicate a direct interaction and can be used to determine binding affinities. ITC can directly measure the heat changes associated in order to determine the thermodynamic parameters of binding, providing a complete thermodynamic profile of the interaction. NMR can provide detailed structural information about the ligand-receptor complex in solution, including the identification of the binding site and any conformational changes that occur upon binding.
Interactions with Macromolecules (e.g., proteins, nucleic acids, lipids)
The planar structure of the benzofuran ring system allows for potential intercalative interactions with nucleic acids, similar to other flat aromatic molecules. The trifluoromethyl group could further influence these interactions through electrostatic effects. Binding to DNA or RNA could potentially interfere with processes such as replication, transcription, and translation.
Interactions with proteins are the most studied for benzofuran derivatives and are highly dependent on the specific protein target. mdpi.com As previously mentioned, these interactions are governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The 6-methoxy group can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in dipole-dipole and hydrophobic interactions. mdpi.com
Structure-Mechanism Relationships for Molecular Recognition
The structure-activity relationship (SAR) of benzofuran derivatives has been a subject of considerable research. mdpi.comnih.gov The specific placement and nature of substituents on the benzofuran scaffold are critical determinants of biological activity and molecular recognition.
The 6-methoxy group is an electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding. mdpi.com Its position can affect the orientation of the molecule within a binding site.
The 3-trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. The presence of the CF3 group can significantly enhance metabolic stability and membrane permeability. researchgate.net In terms of molecular recognition, the trifluoromethyl group can engage in specific interactions, such as fluorine-specific hydrogen bonds and multipolar interactions, which can contribute to binding affinity and selectivity. researchgate.net
The combination of these two substituents at positions 6 and 3 creates a unique electronic and steric profile that dictates how the molecule interacts with its biological targets. Understanding these structure-mechanism relationships is crucial for the design of more potent and selective benzofuran-based compounds. nih.gov
Rational Design of Molecular Probes and Modulators Based on this compound Scaffold
The this compound scaffold can serve as a starting point for the rational design of molecular probes and modulators. By understanding the SAR of this class of compounds, medicinal chemists can systematically modify the structure to optimize its properties for a specific application.
For example, to develop a fluorescent probe, a fluorophore could be appended to the benzofuran core at a position that does not interfere with its target binding. Such a probe could be used to visualize the localization and dynamics of its target in living cells.
For the development of selective modulators, modifications could be made to enhance binding affinity and selectivity for a particular protein target. This might involve altering the substituents on the benzofuran ring or introducing new functional groups to exploit specific features of the target's binding site. Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in guiding the design of these new molecules. nih.gov
Fundamental Studies on Cellular Permeability and Intracellular Distribution (excluding systemic absorption/distribution)
The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its biological activity. The physicochemical properties of this compound, particularly its lipophilicity, suggest that it is likely to be cell-permeable. The trifluoromethyl group is known to increase lipophilicity, which generally favors passive diffusion across the lipid bilayer of cell membranes.
Studies using cell-based assays can provide insights into the cellular uptake and intracellular distribution of the compound. Techniques such as fluorescence microscopy, using either an intrinsically fluorescent derivative or a tagged version of the compound, can be used to visualize its localization within different cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Quantitative analysis of intracellular concentrations can be performed using methods like high-performance liquid chromatography (HPLC) or mass spectrometry on cell lysates. Understanding the cellular permeability and distribution is fundamental to interpreting the compound's effects in cell-based assays and provides a crucial link between its molecular interactions and its cellular phenotype.
Applications of 6 Methoxy 3 Trifluoromethyl Benzofuran in Advanced Chemical Research Non Clinical/non Dosage
As a Versatile Building Block in Complex Organic Synthesis
The reactivity of the benzofuran (B130515) core in 6-Methoxy-3-(trifluoromethyl)benzofuran, particularly at the C2 position, allows for its use as a versatile building block in the synthesis of more complex molecular architectures. The electron-donating methoxy (B1213986) group at the 6-position can influence the regioselectivity of electrophilic substitution reactions on the benzene (B151609) ring, while the trifluoromethyl group at the 3-position can direct reactions at the furan (B31954) ring and impart unique properties to the resulting molecules.
The this compound scaffold can be elaborated into a variety of novel heterocyclic systems. The C2 position is particularly amenable to functionalization, serving as a handle for the construction of fused ring systems or for the attachment of other heterocyclic moieties. For instance, palladium-catalyzed cross-coupling reactions at a halogenated C2 position can be employed to introduce a wide range of substituents, which can then undergo intramolecular cyclization to form new rings.
Moreover, the benzofuran ring itself can participate in cycloaddition reactions, providing access to complex polycyclic structures. The unique electronic nature of this compound can influence the feasibility and outcome of these reactions, enabling the synthesis of novel heterocyclic compounds that would be difficult to access through other routes. A variety of synthetic strategies have been developed to prepare heterocyclic compounds that include benzofuran skeletons. researchgate.net
| Reaction Type | Potential Reagents | Resulting Heterocyclic System |
| Palladium-catalyzed C-H activation/cyclization | Alkynes | Fused polycyclic aromatic systems |
| Intramolecular Friedel-Crafts acylation | Acylating agents | Benzofuran-ketone derivatives |
| Cycloaddition Reactions | Dienes, Dipoles | Complex polycyclic systems |
This table presents potential synthetic transformations and is for illustrative purposes.
The rigid and planar nature of the benzofuran unit makes it an attractive component for the construction of macrocyclic and supramolecular structures. The defined geometry of the benzofuran scaffold can impart pre-organization to macrocyclic precursors, facilitating their cyclization and leading to hosts with well-defined cavities. Recently, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity, highlighting the potential of such structures. rsc.orgnih.gov
The methoxy group of this compound can serve as a coordination site for metal ions or as a hydrogen bond acceptor, while the trifluoromethyl group can engage in non-covalent interactions such as halogen bonding or dipole-dipole interactions. These features can be exploited in the design of sophisticated supramolecular assemblies with specific recognition and binding properties.
Role in Material Science and Functional Materials Development
The unique combination of an electron-rich methoxy-substituted benzene ring and an electron-poor trifluoromethyl-substituted furan ring gives this compound interesting electronic and photophysical properties. These characteristics make it a promising candidate for the development of advanced functional materials.
Benzofuran and its derivatives can undergo cationic polymerization to yield polybenzofurans, which are rigid polymers with high glass-transition temperatures and transparency. nih.govnih.govacs.org The substituents on the benzofuran ring have a significant impact on the polymerization process and the properties of the resulting polymer.
The methoxy group in this compound would be expected to increase the electron density of the double bond in the furan ring, potentially enhancing its reactivity towards cationic polymerization. Conversely, the electron-withdrawing trifluoromethyl group would decrease the electron density, possibly leading to a more controlled polymerization and yielding polymers with tailored electronic properties and increased thermal stability. Copolymers of benzofuran with other monomers, such as indene, have also been explored for applications in electronics and optics. ontosight.ai
| Monomer | Polymerization Method | Potential Polymer Properties |
| This compound | Cationic Polymerization | High thermal stability, specific optical and electronic properties, high glass-transition temperature |
This table presents potential polymerization outcomes and is for illustrative purposes.
Benzofuran derivatives have shown considerable promise in the field of organic electronics due to their favorable properties such as high thermal stability, high quantum yields, and good charge-transporting capabilities. nih.govalfa-chemistry.com These attributes make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govalfa-chemistry.com
The introduction of a trifluoromethyl group is a common strategy in the design of materials for organic electronics, as it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can facilitate electron injection and transport. The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound is expected to create a molecule with a significant dipole moment and tailored frontier molecular orbital energies, which are crucial for the performance of electronic and optoelectronic devices.
Development as a Fluorescent Probe or Label for Chemical and Biochemical Assays
The benzofuran scaffold is a known fluorophore, and its derivatives are increasingly being explored as fluorescent probes for the detection of various analytes and for bioimaging applications. nih.govrsc.orgnih.gov The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yield, and sensitivity to the local environment, can be finely tuned by the introduction of appropriate substituents.
The presence of an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the benzofuran ring of this compound is anticipated to induce an intramolecular charge transfer (ICT) character in its excited state. This ICT character can make the fluorescence of the molecule sensitive to the polarity of its environment, a property that is highly desirable for fluorescent probes. Furthermore, the trifluoromethyl group can enhance the photostability and quantum yield of the fluorophore. These features suggest that this compound could serve as a valuable platform for the development of novel fluorescent probes and labels for a wide range of applications in chemical and biochemical assays.
| Substituent Effect | Impact on Photophysical Properties |
| 6-Methoxy (Electron-Donating) | Likely to cause a red-shift in absorption and emission spectra (bathochromic shift). May increase the quantum yield. |
| 3-Trifluoromethyl (Electron-Withdrawing) | Can enhance photostability and quantum yield. Contributes to intramolecular charge transfer (ICT) character. |
This table outlines the expected influence of the substituents on the photophysical properties.
Ligand Design in Organometallic Chemistry and Catalysis
There is currently a lack of specific, documented research detailing the application of this compound as a ligand in organometallic chemistry or as a catalyst in chemical reactions. The benzofuran core, with its oxygen heteroatom, and the electron-withdrawing nature of the trifluoromethyl group could, in principle, allow it to function as a ligand for various transition metals. Such ligands can be pivotal in tuning the electronic and steric properties of metal centers, thereby influencing the efficiency and selectivity of catalytic processes. However, specific studies demonstrating the synthesis of organometallic complexes with this compound or its use in catalysis have not been identified in the available literature.
Advanced Analytical Reagents and Sensor Development
Similarly, there is a notable absence of published research on the use of this compound in the development of advanced analytical reagents or chemical sensors. In theory, the fluorinated nature of the molecule could be exploited for detection methods such as ¹⁹F NMR spectroscopy. Furthermore, the benzofuran structure could be functionalized to create fluorescent or colorimetric sensors for specific analytes. The methoxy group could also play a role in modulating the electronic properties and, consequently, the sensing capabilities of such a molecule. Despite this theoretical potential, no concrete examples or research findings of its application in this domain are currently available.
Structure Activity Relationship Sar Studies and Rational Design of 6 Methoxy 3 Trifluoromethyl Benzofuran Analogues Non Clinical/non Safety
Systematic Substituent Effects on the Benzofuran (B130515) Ring
SAR studies on benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring are critical determinants of biological activity. nih.govmdpi.com Modifications at various positions can significantly alter a compound's potency and selectivity.
For instance, in a series of novel benzofuran derivatives developed as selective SIRT2 inhibitors, the choice of substituent at the 6-position was a key focus. mdpi.com Researchers compared electron-donating groups (like methoxy) with electron-withdrawing groups (like fluoro) at this position. The results consistently indicated that the presence of an electron-donating group, such as the 6-methoxy group, enhanced inhibitory activity compared to analogues with an electron-withdrawing group. mdpi.com
Furthermore, substitutions at other positions on the benzofuran ring also play a crucial role. Studies have shown that modifications at the C-2 and C-3 positions are pivotal for the activity of many benzofuran-based compounds. nih.govmdpi.com For example, the introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for the cytotoxic activity of certain benzofuran derivatives. nih.gov Similarly, the nature of the group at the C-3 position can significantly impact biological effects. nih.gov
The following table summarizes the general effect of different substituents on the benzofuran ring based on various studies.
| Position | Substituent Type | General Effect on Activity | Reference |
| C-6 | Electron-Donating (e.g., Methoxy) | Generally enhances activity | mdpi.com |
| C-6 | Electron-Withdrawing (e.g., Fluoro) | Generally less favorable than electron-donating groups | mdpi.com |
| C-2 | Ester or Heterocyclic Rings | Can be crucial for cytotoxic activity | nih.gov |
| C-3 | Varies (e.g., Methyl, Halogen) | Position is a critical determinant of biological activity | nih.gov |
These findings underscore the importance of systematic exploration of substituents around the benzofuran core to establish a clear SAR and guide the design of more potent and selective molecules.
Elucidation of the Role of the Methoxy (B1213986) Group in Molecular Recognition
The methoxy group (-OCH₃), particularly when attached to an aromatic ring system like benzofuran, plays a significant role in molecular recognition through various mechanisms. Its electronic and steric properties can influence a molecule's binding affinity for a biological target.
Electronic Effects : The methoxy group is a strong electron-donating group. researchgate.net This property increases the electron density of the aromatic ring, which can favor interactions with electron-deficient sites on a target protein. researchgate.net In the context of 6-methoxybenzofuran (B1631075) derivatives, this electron-donating nature has been shown to be beneficial for activity. mdpi.com
Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This capability allows it to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. For example, in a study of SIRT2 inhibitors, the 6-methoxy oxygen on the benzofuran core was observed to form a hydrogen bond with an arginine residue (Arg97), contributing to a more favorable binding affinity. mdpi.com
Physicochemical and Pharmacokinetic Properties : The methoxy group can enhance a ligand's target binding, as well as its physicochemical and pharmacokinetic properties. researchgate.net It offers a favorable balance of electronic enhancement and low steric hindrance, helping to maintain the planarity of the molecular backbone, which is often important for efficient binding. researchgate.net Studies on 2-benzoyl-1-benzofuran derivatives have shown that methoxy substitutions on the benzofuran ring are beneficial for affinity at adenosine (B11128) A₁ and A₂ₐ receptors. nih.gov
The table below highlights the key contributions of the methoxy group to molecular recognition.
| Contribution | Description | Example |
| Electron Donation | Increases electron density of the benzofuran ring, enhancing interactions with electron-poor targets. | Favorable for SIRT2 inhibitory activity. mdpi.com |
| Hydrogen Bond Acceptor | Forms hydrogen bonds with specific amino acid residues in the binding site. | Forms a hydrogen bond with Arg97 in SIRT2. mdpi.com |
| Improved Properties | Enhances binding affinity and physicochemical properties with minimal steric bulk. | Beneficial for affinity at adenosine receptors. nih.gov |
Investigation of the Trifluoromethyl Moiety's Influence on Interactions
The trifluoromethyl (CF₃) group is a widely used substituent in medicinal chemistry due to its unique physicochemical properties that can profoundly impact a drug candidate's biological activity and metabolic stability. mdpi.com
Lipophilicity and Permeability : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. mdpi.com This increased lipophilicity can lead to improved interactions with hydrophobic pockets within a target protein's binding site.
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group is a common strategy to increase a compound's metabolic stability and half-life. mdpi.com
Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group. This significantly alters the electronic properties of the aromatic ring to which it is attached, which can influence binding interactions. mdpi.commdpi.com
Steric and Conformational Effects : The CF₃ group is bulkier than a methyl group and can influence the conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding. mdpi.com It is often used as a bioisostere for other groups like chlorine, due to some steric similarities. mdpi.com In some cases, the introduction of a trifluoromethyl group has been shown to lead to active compounds. nih.gov
The properties imparted by the trifluoromethyl group are summarized in the table below.
| Property | Influence on Molecular Interactions |
| High Lipophilicity | Enhances binding to hydrophobic pockets and membrane permeability. mdpi.com |
| Metabolic Stability | Increases resistance to metabolic breakdown due to strong C-F bonds. mdpi.com |
| Electron-Withdrawing Nature | Modifies the electronic character of the molecule, influencing binding affinity. mdpi.commdpi.com |
| Steric Bulk | Can induce a favorable conformation for receptor binding. mdpi.com |
Impact of Stereochemistry and Conformational Features on Activity (if applicable)
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule can have a profound impact on its biological activity. For benzofuran derivatives, these features can dictate how well the molecule fits into its biological target's binding site.
While the core benzofuran unit is essentially planar, the substituents attached to it can introduce chiral centers or restrict bond rotation, leading to specific spatial arrangements. researchgate.net For example, in a study of benzofuran derivatives with a sulfoxide (B87167) group, it was speculated that the chirality of the sulfoxide affects its inhibitory activity, as compounds with a sulfoxide group generally had lower activity than the corresponding non-chiral sulfone compounds. mdpi.com
Computational and Cheminformatics Approaches to SAR
Computational and cheminformatics tools are invaluable for understanding and predicting the structure-activity relationships of benzofuran derivatives, accelerating the design of new analogues. nih.gov
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzofuran derivatives, docking studies can elucidate key binding interactions, such as the hydrogen bonds formed by the 6-methoxy group or the hydrophobic interactions involving the trifluoromethyl group. nih.gov These simulations help rationalize experimentally observed SAR data and guide the design of new compounds with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of untested analogues. This approach helps prioritize which compounds to synthesize and test, saving time and resources.
In Silico ADMET Prediction : Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles, focusing efforts on molecules with more drug-like properties. nih.gov
These computational methods provide a powerful framework for analyzing SAR, offering insights that complement and guide experimental work in the rational design of novel 6-methoxy-3-(trifluoromethyl)benzofuran analogues.
De Novo Design and Scaffold Hopping Strategies for Novel Derivatives
When existing chemical scaffolds show limitations, de novo design and scaffold hopping are powerful computational strategies for discovering novel derivatives with improved properties. researchgate.netniper.gov.in
De Novo Design : This approach involves constructing novel molecular structures from scratch, often within the constraints of a target's binding site. researchgate.net Algorithms piece together molecular fragments to generate new molecules that are predicted to have high binding affinity. This can lead to the discovery of entirely new chemotypes that are structurally distinct from known active compounds.
Scaffold Hopping : This strategy aims to identify isofunctional replacements for a core molecular scaffold while retaining the key binding interactions. researchgate.netccspublishing.org.cn For the benzofuran core, scaffold hopping could be used to find alternative heterocyclic systems that maintain the crucial spatial arrangement of the methoxy and trifluoromethyl groups. The goal is to discover new scaffolds that may offer advantages such as improved synthetic accessibility, better physicochemical properties, or a more favorable intellectual property position. niper.gov.in Both ligand-based methods, which rely on the pharmacophore of known active molecules, and structure-based methods, which use the receptor's binding site, can be employed for scaffold hopping. documentsdelivered.com
These advanced computational techniques enable the exploration of a much broader chemical space, facilitating the discovery of innovative benzofuran derivatives beyond simple substituent modifications. researchgate.netniper.gov.in
Advanced Analytical Methodologies for the Detection and Quantification of 6 Methoxy 3 Trifluoromethyl Benzofuran
Impurity Profiling and Purity Assessment Methodologies
Impurity profiling is the identification and quantification of all potential impurities present in a substance. For 6-Methoxy-3-(trifluoromethyl)benzofuran, these impurities can originate from the synthetic process, degradation, or storage. A comprehensive purity assessment relies on a combination of chromatographic and spectroscopic techniques to ensure the detection and characterization of these impurities.
The synthesis of benzofuran (B130515) derivatives can involve various reagents and intermediates, which may persist as impurities in the final product. For instance, a common route to substituted benzofurans involves the palladium-catalyzed coupling and cyclization of appropriately substituted phenols and acetylenes. In such cases, potential impurities could include unreacted starting materials, residual palladium catalyst, and by-products from side reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating the main compound from its non-polar and moderately polar impurities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the detection of impurities that may have different chromophores than the parent compound. Gradient elution, where the mobile phase composition is varied during the analysis, is often employed to achieve optimal separation of a wide range of impurities with varying polarities.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for identifying volatile and semi-volatile impurities. The high resolution of the gas chromatography column separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides not only retention time data for quantification but also mass spectra that can be used to identify the chemical structure of the impurities.
For a more comprehensive characterization of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, enabling the identification and quantification of trace-level impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is a critical tool for the structural elucidation of the primary compound and any isolated impurities. ¹⁹F NMR is especially useful for confirming the presence and purity of the trifluoromethyl group.
The following interactive data table summarizes potential impurities in this compound and the analytical methodologies for their detection.
| Potential Impurity | Potential Source | Recommended Analytical Methodology |
| 4-Methoxyphenol (B1676288) | Unreacted starting material | HPLC-UV, GC-MS |
| Trifluoromethyl-substituted precursor | Unreacted starting material | HPLC-UV, GC-MS, ¹⁹F NMR |
| Partially reacted intermediates | Incomplete reaction | HPLC-UV, LC-MS |
| Positional isomers | Side reactions during synthesis | HPLC-UV, GC-MS, NMR |
| Residual Palladium | Catalyst from synthesis | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Solvents | Residual from synthesis and purification | Headspace GC-MS |
Chiral Separation Techniques for Enantiomers (if applicable)
The molecule this compound is achiral as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable.
Future Directions and Emerging Research Avenues for 6 Methoxy 3 Trifluoromethyl Benzofuran
Exploration of Novel and Unprecedented Synthetic Pathways
While classical methods for benzofuran (B130515) synthesis, such as the Perkin reaction and intramolecular cyclizations, are well-established, the future synthesis of 6-Methoxy-3-(trifluoromethyl)benzofuran will likely leverage more advanced and sustainable methodologies. jocpr.com Emerging strategies focus on improving efficiency, atom economy, and functional group tolerance.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. mdpi.com Future research could focus on developing a direct C-H trifluoromethylation of a 6-methoxybenzofuran (B1631075) precursor at the C3 position. This approach would be highly atom-economical, avoiding the need for pre-functionalized substrates. nih.gov Such reactions often utilize a photocatalyst, like ruthenium or iridium complexes, that can activate a trifluoromethyl source (e.g., CF3SO2Na or Togni's reagent) to generate the trifluoromethyl radical. acs.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. The trifluoromethylation of heterocycles has been successfully demonstrated in microflow reactors, significantly reducing reaction times. nih.gov Developing a continuous flow process for the synthesis of this compound could streamline its production and facilitate easier optimization of reaction conditions.
Transition-Metal-Catalyzed Cyclizations: Innovative transition-metal-catalyzed reactions, particularly those using palladium, copper, or gold, continue to provide novel routes to substituted benzofurans. nih.govacs.org Future work could explore a one-pot synthesis involving a cascade reaction, for instance, a coupling of a substituted phenol (B47542) with a trifluoromethyl-containing alkyne, followed by an intramolecular cyclization to directly form the desired product. numberanalytics.com
| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions |
| Photoredox C-H Trifluoromethylation | High atom economy, mild conditions | Visible light, photocatalyst (e.g., Ru(bpy)3]2+), CF3 source (e.g., CF3SO2Na) |
| Continuous Flow Synthesis | Improved safety, scalability, rapid optimization | Microreactor, precise control of temperature and residence time |
| Cascade Metal-Catalyzed Cyclization | One-pot efficiency, reduced purification steps | Palladium or Copper catalyst, substituted phenol, trifluoromethyl alkyne |
Discovery of Underexplored Chemical Reactivity and Transformations
The unique electronic nature of this compound—resulting from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group—suggests a rich and underexplored reactivity profile.
Future research should move beyond standard transformations to investigate novel reactions. The trifluoromethyl group is generally stable, but its strong electron-withdrawing effect significantly influences the reactivity of the benzofuran ring. For example, it can make the C2 position more susceptible to nucleophilic attack, a reactivity pattern that is less common in other benzofurans.
Furthermore, the methoxy group can be a handle for derivatization. Demethylation followed by the introduction of more complex functionalities could yield a library of new compounds. The synergistic effect of both substituents on the aromatic benzene (B151609) ring could also lead to unusual regioselectivity in electrophilic aromatic substitution reactions, opening avenues for synthesizing previously inaccessible isomers.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthesis, and discovery of novel molecules. rjptonline.org For this compound, these computational tools offer several exciting future directions.
ML models can be trained on large datasets of chemical reactions to predict the feasibility and yield of novel synthetic pathways. cmu.edu For instance, an ML algorithm could screen thousands of potential catalysts and reaction conditions for a proposed synthesis of this compound to identify the most promising candidates for experimental validation. youtube.com This significantly reduces the time and resources spent on trial-and-error experimentation.
Furthermore, generative AI models can design new benzofuran derivatives with desired properties. By inputting specific parameters (e.g., target protein binding affinity, desired photophysical properties), these models can propose novel structures based on the this compound scaffold. This in silico design process can accelerate the discovery of new drug candidates or materials.
Advanced Theoretical and Computational Modeling beyond Current Capabilities
Current computational chemistry methods, such as Density Functional Theory (DFT), are already used to predict molecular properties and reaction mechanisms. nih.gov However, future research will benefit from more advanced modeling techniques to understand the nuanced behavior of this compound.
Quantum mechanical (QM) calculations can provide deep insights into the regioselectivity of reactions involving substituted benzofurans. wuxiapptec.com By modeling the transition states of potential reactions, researchers can predict the most likely products and understand the electronic factors that govern reactivity. researchgate.net For example, QM analysis could elucidate how the trifluoromethyl group influences the stability of intermediates in electrophilic substitution reactions, explaining observed product ratios. wuxiapptec.com
Beyond static properties, molecular dynamics simulations can model the behavior of this molecule in complex environments, such as in solution or interacting with a biological target. These simulations can predict binding modes and affinities, guiding the design of more potent bioactive compounds. Advanced computational methods can also predict photophysical properties, aiding in the design of benzofuran-based fluorescent probes and materials. nih.govnih.gov
High-Throughput Screening Technologies for Molecular Interactions
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their interaction with biological targets. nih.gov Given the prevalence of the benzofuran scaffold in bioactive molecules, this compound and its future derivatives are prime candidates for HTS campaigns.
These campaigns could screen libraries of compounds against a wide range of biological targets, such as kinases, ion channels, or nuclear receptors, to identify potential starting points for drug discovery programs. The trifluoromethyl group often enhances membrane permeability and metabolic stability, properties that are highly desirable in drug candidates. HTS can quickly identify "hits" that can then be chemically optimized to improve potency and selectivity.
| Screening Target Class | Rationale for Screening Benzofurans | Potential Therapeutic Area |
| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds. | Oncology, Inflammation |
| Nuclear Receptors | Benzofurans can mimic endogenous ligands. | Metabolic Diseases, Oncology |
| Ion Channels | Small molecules can modulate channel activity. | Neurology, Cardiology |
| G-Protein Coupled Receptors (GPCRs) | Largest class of drug targets with diverse binding pockets. | Various |
Design and Synthesis of Smart Materials Incorporating the Benzofuran Core
The benzofuran core is not only important in biology but also possesses interesting photophysical properties that make it a valuable component for smart materials. numberanalytics.com The unique electronic properties of this compound could be harnessed to create novel materials with tailored functions.
Fluorescent Sensors: Benzofuran derivatives have been successfully used as fluorescent chemosensors for detecting metal ions. chemisgroup.usresearchgate.net The fluorescence properties of the benzofuran core can be modulated by the substituents. Future work could involve designing and synthesizing sensors based on this compound for the selective detection of specific analytes. The interaction of an analyte with a functional group attached to the benzofuran could trigger a change in fluorescence intensity or wavelength, enabling detection. itu.edu.trresearchgate.net
Organic Electronics: Polymers containing benzofuran units have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. numberanalytics.comontosight.ai Polybenzofurans can be highly rigid and possess good thermal stability. nagoya-u.ac.jp The electron-withdrawing trifluoromethyl group in this compound could be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of a conductive polymer, potentially improving its performance as a semiconductor in electronic devices. nih.govresearchgate.net Composites of benzofuran derivatives with materials like carbon nanotubes are also being explored for thermoelectric applications. mdpi.com
Identification of Key Research Gaps and Challenges in the Field
Despite the promising future directions, several challenges and research gaps need to be addressed to fully realize the potential of this compound.
Selective Synthesis: A primary challenge is the development of highly selective and efficient synthetic methods. Controlling the regioselectivity of substitutions on the benzofuran ring, especially in the presence of multiple directing groups, remains a significant hurdle. rsc.org Novel catalytic systems that can precisely functionalize specific positions are needed.
Understanding Structure-Property Relationships: There is a gap in our fundamental understanding of how the specific combination of a 6-methoxy and a 3-trifluoromethyl group influences the compound's biological activity and material properties. Systematic studies are required to build predictive models.
Biocompatibility and Degradability: For applications in smart materials, particularly in biomedical devices or sensors, the biocompatibility and biodegradability of benzofuran-based polymers need to be thoroughly investigated. ontosight.ai
Scalability of Advanced Syntheses: While novel synthetic methods like photoredox catalysis are powerful at the lab scale, their scalability for industrial production can be challenging. Future research must address the engineering challenges of scaling up these advanced chemical transformations.
Addressing these gaps will be crucial for unlocking the full potential of this compound and its derivatives in both medicine and materials science.
Q & A
Q. What are the common synthetic routes for 6-Methoxy-3-(trifluoromethyl)benzofuran, and how are intermediates characterized?
Methodological Answer: A prevalent approach involves multi-step synthesis starting from substituted salicylaldehydes or hydroxyacetophenones. For example, benzofuran cores are often constructed via cyclization reactions using brominated ketones under basic conditions (e.g., K₂CO₃ in acetone), followed by functionalization with methoxy and trifluoromethyl groups . Key intermediates are characterized using:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) to isolate intermediates .
- Melting point analysis : To verify purity, e.g., intermediates like 6-chloro derivatives show distinct melting ranges (74–76°C) .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed via:
- HPLC : Using reverse-phase columns (C18) with UV detection at λ = 254 nm; ≥98% purity is typical for research-grade compounds .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- Elemental analysis : Matching calculated and observed C/H/N ratios for bulk samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for benzofuran derivatives, such as unexpected NOE correlations or shifting NMR signals?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., ring puckering) causing signal splitting .
- X-ray crystallography : Resolve structural ambiguities; e.g., dihedral angles between benzofuran and substituent rings (e.g., 80.96° in sulfonyl derivatives) clarify spatial arrangements .
- DFT calculations : Compare computed and experimental NMR/IR spectra to validate electronic environments .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer: Yield optimization involves:
- Catalyst screening : Triphenylphosphine (PPh₃) and DIAD improve Mitsunobu reaction efficiency for ether linkages (e.g., 54–65% yields) .
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in SN2 reactions, while DCM minimizes side reactions in oxidations .
- Temperature control : Reflux conditions (e.g., 140°C) for cyclization vs. room temperature for sensitive functional groups .
Q. How do substituents (e.g., methoxy vs. trifluoromethyl) influence the electronic properties of benzofuran derivatives?
Methodological Answer:
- Electron-withdrawing effects : Trifluoromethyl groups reduce electron density on the benzofuran ring, measurable via Hammett constants (σₚ = 0.54 for CF₃), impacting reactivity in electrophilic substitutions .
- Methoxy groups : Act as electron donors, stabilizing intermediates in Friedel-Crafts reactions. Comparative studies using substituent analogs (e.g., 6-chloro vs. 6-methoxy derivatives) show distinct UV-Vis absorption shifts (~20 nm bathochromic shift for methoxy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
